molecular formula C21H18Cl2N2O4 B5973767 3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-8-METHOXY-2H-CHROMEN-2-ONE

3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-8-METHOXY-2H-CHROMEN-2-ONE

Cat. No.: B5973767
M. Wt: 433.3 g/mol
InChI Key: LBOVAWITOIQVAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-8-METHOXY-2H-CHROMEN-2-ONE is a complex organic compound that features a chromen-2-one core structure

Properties

IUPAC Name

3-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-8-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2N2O4/c1-28-18-4-2-3-13-11-15(21(27)29-19(13)18)20(26)25-9-7-24(8-10-25)14-5-6-16(22)17(23)12-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBOVAWITOIQVAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-8-METHOXY-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromen-2-one core. This can be achieved through the condensation of salicylaldehyde with acetic anhydride, followed by cyclization. The piperazine moiety is then introduced through a nucleophilic substitution reaction with 3,4-dichlorophenylpiperazine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-8-METHOXY-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Major Products

The major products formed from these reactions include hydroxylated derivatives, alcohols, and substituted piperazine derivatives.

Scientific Research Applications

3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-8-METHOXY-2H-CHROMEN-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence.

Mechanism of Action

The mechanism of action of 3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-8-METHOXY-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(3,4-DICHLOROPHENYL)PIPERAZINO]CARBONYL}-8-METHOXY-2H-CHROMEN-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.